4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone
Description
4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by distinct substituents at positions 2, 4, and 5 of the heterocyclic ring. Its structure includes a phenyl group at position 2, a benzylthio (S-benzyl) group at position 4, and a 4-morpholinyl group at position 5 (Figure 1).
Properties
CAS No. |
5273-14-3 |
|---|---|
Molecular Formula |
C21H21N3O2S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-5-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H21N3O2S/c25-21-20(27-16-17-7-3-1-4-8-17)19(23-11-13-26-14-12-23)15-22-24(21)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 |
InChI Key |
BMRMCKZUNQUYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups such as halides.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through nucleophilic substitution reactions using morpholine and appropriate electrophiles.
Phenyl Group Addition: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that 4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including those derived from breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.
Case Study :
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound in the development of new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values for various microorganisms, highlighting the compound's broad-spectrum antimicrobial activity.
Neurological Applications
Given its morpholine moiety, this compound has been investigated for neuroprotective effects. Preliminary studies suggest that it may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Study :
In a rodent model of Parkinson's disease, administration of this compound resulted in improved motor function and reduced dopaminergic neuron loss, suggesting neuroprotective properties that warrant further investigation.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to disease or physiological functions.
Comparison with Similar Compounds
Table 1: Substituents and Physical Properties of Selected Pyridazinones
Key Observations :
- Position 2 : The phenyl group in the target compound contrasts with methyl (emorfazone) or chlorophenyl (10a) substituents, affecting ring electron density and steric bulk.
- Position 4 : The benzylthio group distinguishes the target compound from carbonyl-linked pyrrolidinyl (9f, 9g) or tert-butylbenzylthio (pyridaben) groups. Thioether linkages may enhance lipophilicity compared to carbonyl or ether substituents.
- Position 5: The 4-morpholinyl group provides a hydrophilic, electron-rich moiety compared to the pyrrolidinylcarbonyl groups in 9f/9g or chloro in pyridaben. Morpholino derivatives like emorfazone are associated with anti-inflammatory activity .
Spectral and Analytical Comparisons
- IR Spectroscopy: Compounds with carbonyl groups (e.g., 9f, 9g) show strong C=O stretches at 1712–1622 cm⁻¹, absent in the target compound due to its thioether group.
- NMR Spectroscopy : Aromatic protons in the target compound’s phenyl and benzylthio groups would resonate at δ 7.3–7.6 ppm, similar to 10a (δ 7.60 ppm for chlorophenyl) . The morpholinyl group’s protons are expected near δ 3.6–3.8 ppm (N-CH2), distinct from pyrrolidinyl protons in 9f/9g (δ 1.8–2.5 ppm) .
Biological Activity
The compound 4-(Benzylthio)-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. This article explores its synthesis, biological evaluation, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyridazinone core followed by functionalization with benzylthio and morpholinyl groups.
Synthetic Route Overview
- Formation of Pyridazinone Core : The initial step involves cyclization reactions that form the pyridazinone structure.
- Thioether Formation : The introduction of the benzylthio group is achieved through nucleophilic substitution reactions.
- Morpholine Attachment : The morpholinyl group is added via a reaction with morpholine derivatives under appropriate conditions.
This synthetic pathway is crucial as it allows for the modification of the compound to enhance biological activity.
Anti-inflammatory and Analgesic Properties
Research has shown that pyridazinone derivatives exhibit significant anti-inflammatory and analgesic effects. For instance, studies have reported that certain pyridazinones demonstrate comparable efficacy to established anti-inflammatory drugs like ibuprofen. Specifically, compounds with similar structures have shown percentage inhibition in edema ranging from 67.48% to 85.77%, indicating strong anti-inflammatory potential .
Anticancer Activity
Recent studies have also highlighted the anticancer properties of pyridazinone derivatives. For example, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in inflammation and cancer progression. For instance, some pyridazinones have been identified as potent inhibitors of monoamine oxidase (MAO), which plays a role in various neurochemical processes and could be linked to their analgesic effects .
Case Study 1: Anti-inflammatory Evaluation
A study focused on the anti-inflammatory effects of a series of pyridazinones found that compounds similar to this compound exhibited significant reduction in paw edema in animal models, supporting their potential use as safer alternatives to traditional NSAIDs due to their improved gastrointestinal safety profiles .
Case Study 2: Anticancer Activity Assessment
In another study assessing the anticancer activity of pyridazinone derivatives, it was found that specific modifications to the structure led to enhanced cytotoxicity against HeLa cells, with IC50 values significantly lower than those of conventional chemotherapy agents like sorafenib . This suggests a promising avenue for further development in cancer therapeutics.
Data Summary Table
| Biological Activity | Compound Structure | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Anti-inflammatory | Similar Pyridazinones | 20 - 30 | Ibuprofen (85.77%) |
| Cytotoxicity | Related Derivatives | 0.37 - 0.95 | Sorafenib (7.91) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
